![molecular formula C17H12N4O3S B2540663 5-{[6-(4-méthylphényl)imidazo[2,1-b][1,3]thiazol-5-yl]méthylène}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 861212-97-7](/img/structure/B2540663.png)
5-{[6-(4-méthylphényl)imidazo[2,1-b][1,3]thiazol-5-yl]méthylène}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione" is a heterocyclic molecule that appears to be a derivative of imidazo[1,2-a]pyridine, which is a structure known for its antiviral properties, particularly against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) . The presence of a thiazole ring and a pyrimidinetrione moiety suggests potential biological activity, which could be explored for antimicrobial or antiviral applications.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves the formation of a key intermediate through a multi-component reaction, which is then further reacted with various reagents to introduce additional functional groups . For example, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidines was achieved by reacting 2-amino-4-aryl-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles with formaldehyde/urea . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route could be employed.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused heterocyclic system, which can be further functionalized at various positions to modulate the compound's properties . The X-ray diffraction analysis and spectroscopic methods such as 1H- and 13C-NMR, IR spectroscopy, and elemental analysis are typically used to confirm the structures of such compounds . These techniques would be essential in determining the precise structure of the compound .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including the Povarov (aza-Diels–Alder) reaction, which can lead to [1,3] sigmatropic rearrangement and the formation of dihydrobenzimidazo[1,2-a]pyrimidines . The reactivity of the compound "5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione" would likely be influenced by the presence of the imidazo[2,1-b][1,3]thiazole and pyrimidinetrione moieties, which could participate in various nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the nature and position of substituents. Photophysical studies of related compounds have shown positive emission solvatochromism with significant Stokes shifts, indicating potential applications in fluorescence-based technologies . The compound may also exhibit unique solvatochromic and photophysical behavior, which could be studied using similar methods. Additionally, the antimicrobial activity of related compounds suggests that the compound could possess similar properties, which would be worth investigating .
Applications De Recherche Scientifique
- Des chercheurs ont étudié les propriétés antibactériennes du composé. Il présente des effets inhibiteurs contre certaines souches bactériennes, ce qui en fait un candidat potentiel pour de nouveaux antibiotiques .
- Plus précisément, les dérivés de ce composé ont démontré une activité contre Mycobacterium tuberculosis, l’agent causal de la tuberculose .
- Les composés contenant de l’imidazole possèdent souvent des propriétés anti-inflammatoires. Ce composé peut contribuer à moduler les réponses inflammatoires, ce qui pourrait être pertinent dans le traitement des maladies inflammatoires .
- Des études préliminaires suggèrent que ce composé ou ses dérivés présentent une activité antitumorale. Des recherches supplémentaires sont nécessaires pour explorer son potentiel en tant que traitement anticancéreux .
- Certains dérivés de l’imidazole se sont révélés prometteurs dans la gestion du diabète. Il serait intéressant d’étudier les effets de ce composé sur le métabolisme du glucose et la sensibilité à l’insuline .
- Les molécules à base d’imidazole possèdent souvent des propriétés antioxydantes. Ce composé peut contribuer à la protection cellulaire contre le stress oxydatif .
- Bien que les données spécifiques sur l’activité antivirale de ce composé soient limitées, ses caractéristiques structurelles justifient une investigation. Les dérivés de l’imidazole ont été explorés comme agents antiviraux dans d’autres contextes .
Activité antibactérienne et antimycobactérienne
Potentiel anti-inflammatoire
Effets antitumoraux et anticancéreux
Propriétés antidiabétiques
Activité antioxydante
Potentiel antiviral
En résumé, “5-{[6-(4-méthylphényl)imidazo[2,1-b][1,3]thiazol-5-yl]méthylène}-2,4,6(1H,3H,5H)-pyrimidinetrione” est prometteur dans divers domaines, des applications antimicrobiennes à la potentielle thérapie contre le cancer. Les chercheurs continuent d’explorer ses propriétés, et des études supplémentaires sont essentielles pour libérer tout son potentiel. 🌟 .
Orientations Futures
The future directions for this compound could involve further exploration of its diverse pharmacological properties. There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry . Therefore, this compound and its derivatives could be potential candidates for the development of new drugs.
Mécanisme D'action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the development and progression of their respective cancers.
Mode of Action
The compound interacts with its targets by inducing cytotoxicity . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation in MCF-7 cells, leading to apoptosis . This means that the compound triggers programmed cell death, effectively killing the cancer cells.
Biochemical Pathways
The compound affects the apoptosis pathway in cancer cells . Apoptosis is a form of programmed cell death that is often dysregulated in cancer. By inducing apoptosis, the compound can effectively halt the proliferation of cancer cells and potentially shrink tumors.
Pharmacokinetics
The compound’s cytotoxic effects on cancer cells suggest that it is able to reach its target sites effectively .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This can potentially halt the progression of the cancer and shrink tumors.
Propriétés
IUPAC Name |
5-[[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-9-2-4-10(5-3-9)13-12(21-6-7-25-17(21)18-13)8-11-14(22)19-16(24)20-15(11)23/h2-8H,1H3,(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOIJXIQVLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

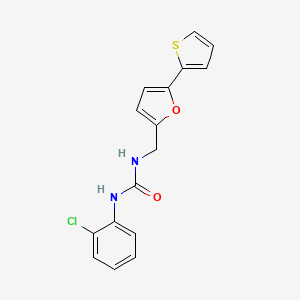
![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
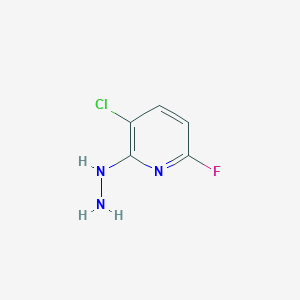
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)
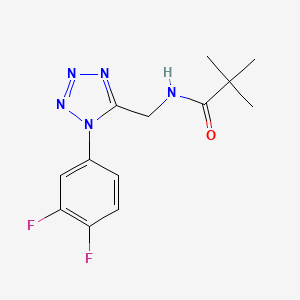
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)
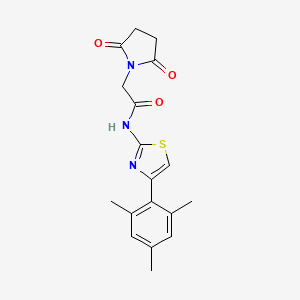

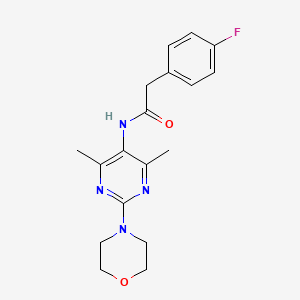
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)
![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)